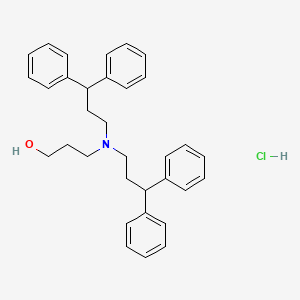
3-(Bis(3,3-diphenylpropyl)amino)propan-1-ol hydrochloride
Cat. No. B1679692
Key on ui cas rn:
33979-27-0
M. Wt: 500.1 g/mol
InChI Key: SJGSQXJRRCDADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03935268
Procedure details


To bis(3,3-diphenylpropyl)amine (1.2 g) was added 3-chloropropan-1-ol (20 ml) and the mixture was heated with agitation at 150° to 160°C for 4 hours. The reaction mixture was evaporated under reduced pressure, and to the resulting residue was added benzene (20 ml). The mixture was washed with 5% hydrochloric acid and water in order. The benzene layer was dried over anhydrous sodium sulfate and evaporated under reduced pressure to give oily residue. The residue thus obtained was crystallized from acetone-petroleum ether and further recrystallized from ethanol-ether to give 3-[bis(3,3-diphenylpropyl)amino]propan-1-ol hydrochloride (0.5 g). M.P. 152° to 154°C.
Name
bis(3,3-diphenylpropyl)amine
Quantity
1.2 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:7]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH2:8][CH2:9][NH:10][CH2:11][CH2:12][CH:13]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:32][CH2:33][CH2:34][CH2:35][OH:36]>>[ClH:32].[C:26]1([CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:8][CH2:9][N:10]([CH2:11][CH2:12][CH:13]([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH2:33][CH2:34][CH2:35][OH:36])[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
bis(3,3-diphenylpropyl)amine
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(CCNCCC(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated with agitation at 150° to 160°C for 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to the resulting residue was added benzene (20 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The mixture was washed with 5% hydrochloric acid and water in order
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The benzene layer was dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give oily residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was crystallized from acetone-petroleum ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
further recrystallized from ethanol-ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C1(=CC=CC=C1)C(CCN(CCCO)CCC(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
